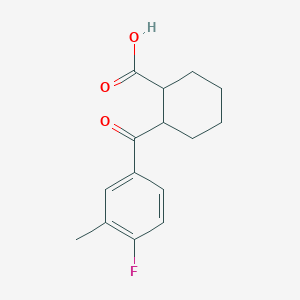![molecular formula C10H21NO2 B12999652 (3-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B12999652.png)
(3-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine: is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of an ethoxypropyl group and a methyloxetanyl group attached to an amine functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine typically involves the reaction of 3-methyloxetan-3-ylmethylamine with 3-ethoxypropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, electrophiles in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Chemistry: (3-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets. It is also used in the development of novel bioactive compounds .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxypropyl and methyloxetanyl groups contribute to the compound’s binding affinity and specificity. The amine functional group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity .
Comparison with Similar Compounds
(3-Methyloxetan-3-yl)methylamine: Lacks the ethoxypropyl group, resulting in different chemical and biological properties.
(3-Ethoxypropyl)amine: Lacks the methyloxetanyl group, leading to variations in reactivity and applications.
(3-Ethoxypropyl)[(2-methyloxetan-2-yl)methyl]amine: Similar structure but with a different substitution pattern on the oxetane ring.
Uniqueness: (3-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine is unique due to the presence of both ethoxypropyl and methyloxetanyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-ethoxy-N-[(3-methyloxetan-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H21NO2/c1-3-12-6-4-5-11-7-10(2)8-13-9-10/h11H,3-9H2,1-2H3 |
InChI Key |
UEPYHAPMUUYVTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1(COC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


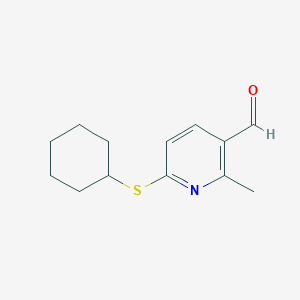
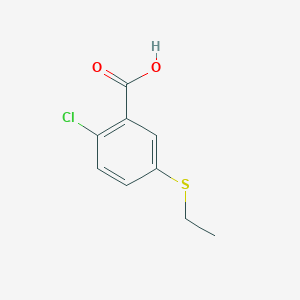
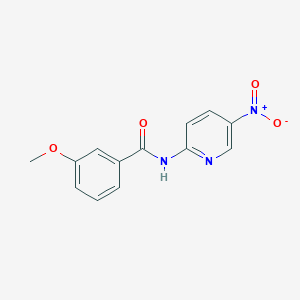
![2,3,5-Trichloropyrido[2,3-d]pyridazine](/img/structure/B12999582.png)
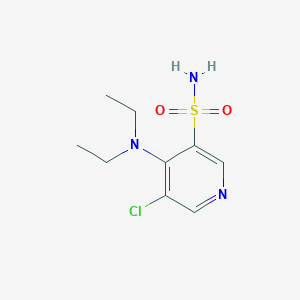
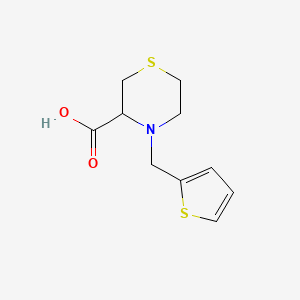
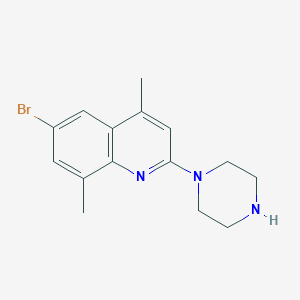
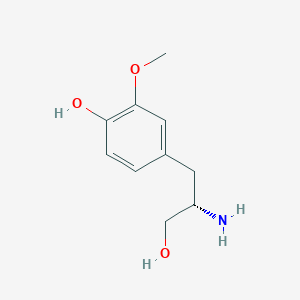
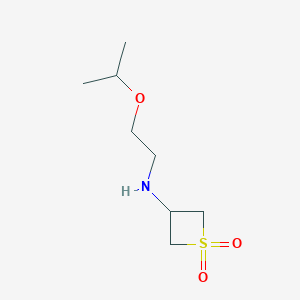
![4-Bromo-2-isopropyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12999606.png)
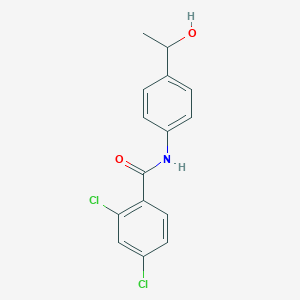
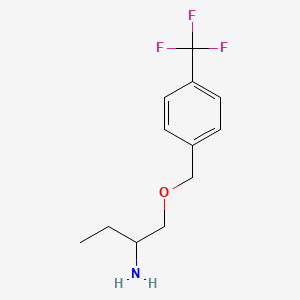
![1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethanone](/img/structure/B12999649.png)
